Cloricromen

Platelet Aggregation Antithrombotic Agents Ex Vivo Pharmacology

Procure Cloricromen, a differentiated synthetic coumarin, as a research tool for thrombosis and inflammation studies. Unlike warfarin, it inhibits platelet aggregation without affecting coagulation, uniquely preventing spontaneous activation in whole blood, a property not shared by aspirin. Its dual mechanism of antiplatelet activity and PLA₂ inhibition makes it an ideal probe for dissecting platelet-leukocyte interactions and a privileged scaffold for developing novel, non-anticoagulant antiplatelet agents. This compound is for research use only and is not for human use.

Molecular Formula C20H26ClNO5
Molecular Weight 395.9 g/mol
CAS No. 68206-94-0
Cat. No. B1669239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloricromen
CAS68206-94-0
Synonyms8-chloro-3-beta-diethylaminoethyl-4-methyl-7-ethyoxycarbonymethoxycoumarin
8-chlorocarbochromen
8-chlorocarbochromen hydrochloride
8-monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarin
AD 6
AD(6)
AD6
cloricromen
cloricromene
Molecular FormulaC20H26ClNO5
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C
InChIInChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3
InChIKeyGYNNRVJJLAVVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cloricromen (CAS 68206-94-0) Chemical Profile and Scientific Identity


Cloricromen (also designated AD6 or Cloricromene) is a synthetic coumarin derivative with a molecular formula of C₂₀H₂₆ClNO₅ and a molecular weight of 395.88 g/mol [1]. Its chemical structure incorporates a 7-ethoxycarbonylmethoxy group and a diethylaminoethyl side chain on the coumarin core, distinguishing it from anticoagulant coumarins like warfarin [2]. The compound exists as a free base (CAS 68206-94-0, melting point 147–148°C) and as a hydrochloride salt (CAS 74697-28-2, melting point 219–220°C) [1]. Pharmacologically, Cloricromen is classified as a platelet aggregation inhibitor (ATC code: B01AC02) with additional vasodilatory properties [3]. While early research explored its use in thrombotic and ischemic conditions, the compound's development did not progress beyond Phase II clinical trials [4].

Critical Distinctions: Why Cloricromen Cannot Be Replaced by Other Coumarins or Antiplatelet Agents


Cloricromen's pharmacological profile presents a dual mechanism of antiplatelet activity and coronary vasodilation that is not recapitulated by its closest structural analogs (warfarin, phenprocoumon) or functional alternatives (aspirin, ticlopidine) [1]. Unlike warfarin, which exerts anticoagulant effects through vitamin K antagonism, Cloricromen is a non-anticoagulant coumarin that directly inhibits platelet aggregation without affecting coagulation parameters in clinical studies [2]. Furthermore, its ability to prevent spontaneous platelet activation in whole blood—a property not shared by acetylsalicylic acid—highlights a unique mechanism involving cellular uptake and metabolic conversion to an active acid form within platelets [3]. The compound also demonstrates inhibitory effects on phospholipase A₂ (PLA₂) activation, suppressing both arachidonic acid liberation and platelet-activating factor (PAF) synthesis, a profile distinct from ADP receptor antagonists or cyclooxygenase inhibitors [4].

Head-to-Head Quantitative Evidence: Cloricromen Performance Benchmarks


Superior Prevention of Spontaneous Platelet Activation in Whole Blood vs. Aspirin

In an ex vivo whole blood assay, Cloricromen (AD6) at 20–50 μM prevented the spontaneous decrease in platelet count and release of β-thromboglobulin (BTG) for at least 150 minutes, whereas acetylsalicylic acid (ASA) at equivalent concentrations showed no protective effect [1]. This indicates a distinct mechanism not reliant on cyclooxygenase inhibition.

Platelet Aggregation Antithrombotic Agents Ex Vivo Pharmacology

Differential Inhibition of Collagen-Induced Platelet Aggregation: Potency and Duration

In anesthetized rabbits, Cloricromen infusion (1–1000 μg/kg/min for 15 min) produced a dose-dependent inhibition of ex vivo platelet aggregation that was considerably stronger when collagen was used as the agonist compared to ADP [1]. The inhibitory effect persisted for 30–60 minutes even after pretreatment with indomethacin, confirming a mechanism independent of cyclooxygenase [1].

Platelet Aggregation Collagen Receptor Ex Vivo Pharmacology

Quantified Inhibition of Platelet-Activating Factor (PAF) Synthesis in Human Leukocytes

In human polymorphonuclear leukocytes stimulated with A23187, Cloricromen inhibited the release of platelet-activating factor (PAF) in a concentration-dependent manner. A significant 45% inhibition was achieved at 50 μM, with an IC₅₀ of 85 μM [1]. In a separate assay using serum-treated zymosan, inhibition of [³H]-PAF synthesis showed an IC₅₀ of 105 μM [1]. The non-specific PLA₂ inhibitor mepacrine (500 μM) also reduced PAF release but at a much higher concentration [1].

Phospholipase A2 PAF Synthesis Inflammation

In Vivo Anti-Ischemic Efficacy: Infarct Size Reduction Comparable to Ibuprofen

In a rabbit model of myocardial ischemia-reperfusion (1 h occlusion, 2 h reperfusion), intravenous infusion of Cloricromen at 30 or 300 μg/kg/min significantly reduced infarct size compared to vehicle controls [1]. The degree of infarct size reduction was comparable to that achieved with ibuprofen infusion at 80 μg/kg/min [1]. Additionally, Cloricromen at 300 μg/kg/min reduced the occlusion-induced elevation of the ST-segment on ECG and decreased myocardial myeloperoxidase activity, indicating reduced neutrophil infiltration [1].

Myocardial Ischemia Infarct Size Cardioprotection

Clinical Ex Vivo Antiplatelet Effect in Healthy Volunteers: 7-Day Oral Dosing

A double-blind, placebo-controlled crossover study in 24 healthy volunteers demonstrated that oral Cloricromene (100 mg twice daily for 7 days) produced consistent inhibition of ADP- and collagen-induced platelet aggregation and ATP secretion in whole blood [1]. In platelet-rich plasma (PRP), aggregation was inhibited only after 7 days of treatment when ADP and adrenaline were used as stimuli, suggesting a time-dependent accumulation of the active metabolite [1]. Cytoplasmic Ca²⁺ fluxes in washed platelets were also inhibited after drug administration [1].

Clinical Pharmacology Platelet Function Oral Bioavailability

Recommended Scientific and Industrial Applications for Cloricromen


Ex Vivo Platelet Function Studies: Preventing Spontaneous Activation

Cloricromen is an ideal tool compound for protocols requiring ex vivo manipulation of whole blood or platelet-rich plasma, as it uniquely prevents contact-induced platelet activation that occurs during sample collection and incubation. This property is not shared by aspirin [1]. Researchers can use Cloricromen (20–50 μM) as a stabilizing agent to maintain platelet quiescence during assays measuring agonist-induced responses, reducing experimental variability from basal activation.

Investigating PLA₂-Mediated Lipid Mediator Pathways in Leukocytes

With a defined IC₅₀ of 85 μM for inhibiting PAF release from human PMNs, Cloricromen serves as a quantitative reference inhibitor for studying the role of phospholipase A₂ activation in inflammatory and thrombotic signaling [1]. Its specificity for the activation step (rather than direct enzyme inhibition) makes it a valuable probe for dissecting upstream regulatory mechanisms of PLA₂, distinct from non-specific inhibitors like mepacrine.

Myocardial Ischemia-Reperfusion Injury Models: Cardioprotection Benchmark

Cloricromen provides a validated positive control for in vivo cardioprotection studies, with demonstrated efficacy in reducing infarct size in rabbit models comparable to ibuprofen [1]. Its dual antiplatelet and anti-inflammatory profile, coupled with a lack of anticoagulant activity [2], allows researchers to isolate the contribution of platelet-leukocyte interactions to reperfusion injury without confounding effects on coagulation.

Coumarin Structure-Activity Relationship (SAR) Studies: Non-Anticoagulant Scaffold

As a clinically tested coumarin derivative that does not affect coagulation parameters [1], Cloricromen represents a privileged scaffold for developing novel antiplatelet or anti-inflammatory agents devoid of bleeding risk. Its chemical structure, featuring a 7-ethoxycarbonylmethoxy group and a diethylaminoethyl side chain, provides a template for medicinal chemists seeking to separate antiplatelet activity from vitamin K antagonism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloricromen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.